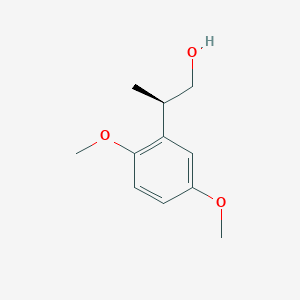
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a prominent chemist and pharmacologist. DOM has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学研究应用
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and has been used as a model compound to study the neurochemistry of hallucinogens. This compound has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood, cognition, and perception.
作用机制
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. It also has affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT2C. Activation of these receptors leads to changes in neurotransmitter release and neuronal activity, which can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, and cognition, such as visual hallucinations, enhanced emotional experiences, and altered sense of time.
实验室实验的优点和局限性
(2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol is a valuable tool for studying the neurochemistry of hallucinogens and the role of serotonin receptors in the brain. It has been used in both in vitro and in vivo studies to investigate the effects of hallucinogens on neuronal activity, neurotransmitter release, and receptor function. However, there are limitations to using this compound in lab experiments, including its potential for abuse and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are many future directions for (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol research, including further investigation into its mechanism of action and its potential therapeutic applications. This compound has been shown to have potential as a treatment for depression, anxiety, and addiction, and further studies are needed to explore these possibilities. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for abuse. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and its functions.
合成方法
The synthesis of (2R)-2-(2,5-Dimethoxyphenyl)propan-1-ol involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate (2,5-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reacted with aluminum amalgam in methanol to produce this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
属性
IUPAC Name |
(2R)-2-(2,5-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHCLHIROPAYHA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
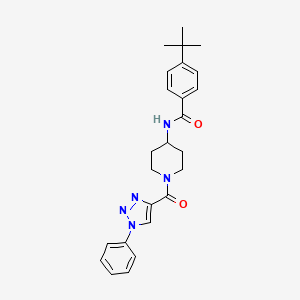
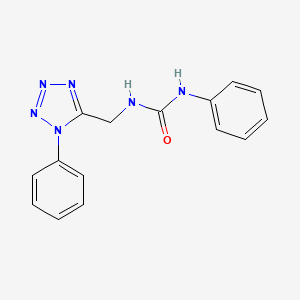
![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)
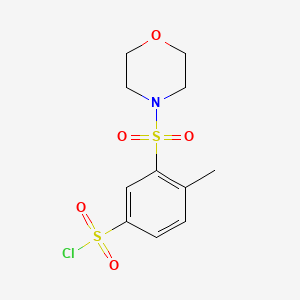
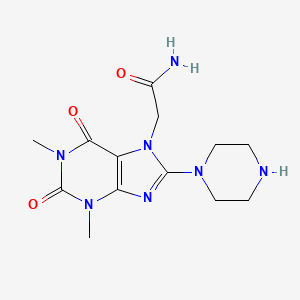
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)


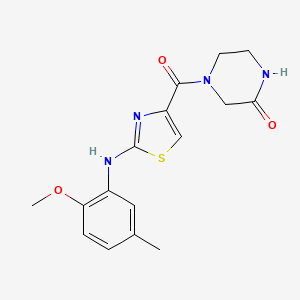
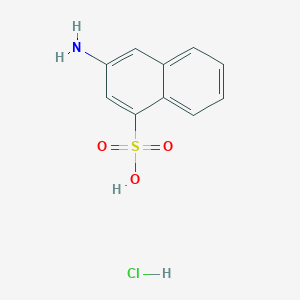
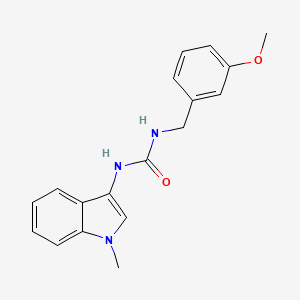
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)

![(4-Tert-butylphenyl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2707039.png)
